Product packaging for 6,7-Dimethoxyquinolin-4-ol(Cat. No.:CAS No. 13425-93-9)

6,7-Dimethoxyquinolin-4-ol

Cat. No.: B079426
CAS No.: 13425-93-9
M. Wt: 205.21 g/mol
InChI Key: QOGPNCUTXVZQSL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

The precise identification and naming of a chemical compound are foundational to scientific communication. This section details the various identifiers for 6,7-Dimethoxyquinolin-4-ol.

Systematic and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6,7-dimethoxy-1H-quinolin-4-one . nih.gov However, it is also known by several common synonyms, which are frequently encountered in chemical literature and databases. These include:

4-Hydroxy-6,7-dimethoxyquinoline nih.govlookchem.com

6,7-Dimethoxy-4-quinolinol lookchem.comcymitquimica.com

6,7-dimethoxyquinolin-4(1H)-one lookchem.comchemspider.com

4-Quinolinol, 6,7-dimethoxy- cymitquimica.comchemspider.com

4-Hydroxy-6,7-dimethoxyqunioline lookchem.comcymitquimica.com

6,7-Dimethoxy-1H-quinolin-4-one lookchem.comcymitquimica.com

A tautomeric form, 6,7-dimethoxy-4(1H)-quinolinone, is also recognized. lookchem.com

CAS Registry Number (13425-93-9)

The Chemical Abstracts Service (CAS) has assigned the registry number 13425-93-9 to this compound. lookchem.comsmolecule.com This unique identifier is used globally to provide an unambiguous way to identify the chemical substance across different naming systems and databases. Another CAS number, 127285-54-5, is also associated with this compound. chemspider.com

Molecular Formula and Molecular Weight (C11H11NO3, 205.21 g/mol )

The molecular formula for this compound is C11H11NO3 . chemspider.comsmolecule.com This indicates that a single molecule of the compound contains 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. Based on this composition, the calculated molecular weight is approximately 205.21 g/mol . chemspider.comsmolecule.com

InChI and SMILES Identifiers

For computational and database purposes, the International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are used.

InChI: InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) smolecule.com

SMILES: COC1=C(C=C2C(=C1)C(=O)C=CN2)OC smolecule.com

These identifiers provide a standardized, machine-readable representation of the compound's structure.

Chemical Classification and Structural Features

Understanding the classification and structural attributes of this compound is key to comprehending its chemical behavior and potential applications in research.

Heterocyclic Nature: Quinoline (B57606) Derivative

This compound is classified as a quinoline derivative . ontosight.ai The core of its structure is the quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. cymitquimica.com Specifically, this compound is characterized by the attachment of two methoxy (B1213986) groups (-OCH3) at the 6 and 7 positions of the quinoline ring and a hydroxyl group (-OH) at the 4-position. This particular arrangement of functional groups imparts distinct chemical properties to the molecule.

Substituent Analysis: Methoxy Groups at C6, C7 and Hydroxyl Group at C4

The specific placement of substituent groups on the quinoline ring of this compound is crucial to its chemical properties and subsequent applications. The two methoxy groups (-OCH₃) at positions C6 and C7 are electron-donating groups that have been shown to enhance the solubility and metabolic stability of quinoline derivatives in comparison to their unsubstituted counterparts. nih.gov This increased stability is a desirable characteristic in the development of therapeutic agents. The presence of these methoxy groups has been noted as important in the activity of certain quinoline-based compounds. mdpi.com

The hydroxyl group (-OH) at the C4 position is of particular strategic importance. While the hydroxyl group itself may confer limited biological activity, it serves as a critical handle for further chemical modification and derivatization. nih.gov This position is often targeted for reactions such as oxidation to form quinone derivatives or for substitution to introduce other functional groups, thereby enabling the synthesis of a diverse range of more complex molecules with specific biological targets. smolecule.com The tautomeric relationship between the 4-hydroxyquinoline (B1666331) and its 4-quinolone form is also a key aspect of its chemistry. nih.gov

Significance and Research Context

The significance of this compound in the scientific community is twofold: its direct application as a building block in the synthesis of pharmaceuticals and its association with the broader class of quinoline compounds, which are recognized for their extensive pharmacological relevance.

This compound is a well-established key intermediate in the synthesis of several important pharmaceutical compounds, particularly in the field of oncology. smolecule.com It is a fundamental component in the manufacturing pathways of multi-kinase inhibitors such as Cabozantinib and Tivozanib, which are utilized in the treatment of certain types of cancer. smolecule.comresearchgate.netevitachem.com The synthesis of these drugs typically involves the conversion of this compound to a 4-chloro-6,7-dimethoxyquinoline (B44214) intermediate, which then undergoes further reactions to build the final, complex drug molecule. smolecule.comresearchgate.net The availability and chemical reactivity of this compound are therefore critical for the production of these life-saving medications.

The quinoline scaffold, the core structure of this compound, is considered a "privileged structure" in medicinal chemistry. nih.govbohrium.com This designation is due to the fact that this heterocyclic system is a common feature in a wide range of biologically active compounds and approved drugs. nih.govbenthamdirect.com Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. bohrium.comnih.govbenthamdirect.com The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. tandfonline.com This has led to the continuous exploration and development of new quinoline-based therapeutic agents in academic and industrial research settings. nih.govbohrium.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B079426 6,7-Dimethoxyquinolin-4-ol CAS No. 13425-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928537
Record name 6,7-Dimethoxyquinolin-4(1H)-one
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-93-9, 127285-54-5
Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Record name 6,7-Dimethoxyquinolin-4(1H)-one
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Record name 6,7-dimethoxyquinolin-4-ol
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Record name 6,7-DIMETHOXY-4-HYDROXYQUINOLINE
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Synthetic Methodologies and Reaction Pathways

Historical Synthetic Routes and Their Evolution

The early syntheses of quinoline (B57606) derivatives, including 6,7-Dimethoxyquinolin-4-ol, were often characterized by harsh reaction conditions and limited yields. Among these, the Gould-Jacobs reaction has been a noteworthy historical method.

Gould-Jacobs Methodology and its Limitations

The Gould-Jacobs reaction is a classical method for the preparation of quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The synthesis involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline scaffold. wikipedia.org In the context of this compound, the reaction would commence with 3,4-dimethoxyaniline (B48930) and diethyl ethoxymethylenemalonate. The initial step is a Michael addition followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. ablelab.eu This intermediate then undergoes a high-temperature intramolecular cyclization to yield the desired product. ablelab.eu

However, this methodology is beset with several limitations that have driven the development of alternative synthetic routes.

Reaction Parameter Condition Reference
Typical Cyclization Temperature250-300 °C ablelab.eu
Environmental and Handling Challenges

The high-temperature nature of the Gould-Jacobs reaction also presents considerable environmental and handling challenges. Operating at such elevated temperatures often necessitates the use of high-boiling point solvents, which can be difficult to handle and remove post-reaction. Furthermore, these conditions can lead to the formation of difficult-to-remove impurities, complicating the purification process. The energy-intensive nature of maintaining high reaction temperatures also contributes to a larger environmental footprint for the synthesis.

Early Alkaline-Mediated Approaches

Early synthetic strategies for quinolin-4-ones also included alkaline-mediated cyclizations. One of the pioneering methods in this category is the Camps cyclization, first reported in 1899. mdpi.com This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to produce either a quinolin-2-one or a quinolin-4-one, depending on the substrate and reaction conditions. mdpi.com The mechanism proceeds through an intramolecular aldol (B89426) condensation. mdpi.com Another historical base-promoted method is the Snieckus reaction, which involves the treatment of an imine derived from an anthranilic acid amide with a strong base like lithium diisopropylamide (LDA) to yield a 3-substituted quinolin-4-one. mdpi.com While these methods provided an alternative to high-temperature thermal cyclizations, they had their own set of limitations, including the availability of starting materials and, in some cases, the use of strong bases.

Modern and Optimized Synthetic Pathways

In response to the limitations of historical methods, more efficient and optimized synthetic pathways have been developed for this compound. A prominent modern approach involves a reduction-cyclization process.

Reduction-Cyclization Processes

A contemporary and efficient route to this compound involves a multi-step process starting from 3,4-dimethoxy acetophenone (B1666503). google.com This pathway is characterized by milder reaction conditions and improved yields compared to the classical Gould-Jacobs reaction.

The synthesis commences with the nitration of 3,4-dimethoxy acetophenone to produce 2-nitro-4,5-dimethoxy acetophenone. google.com This is followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. google.com The crucial step in this sequence is the subsequent reduction and cyclization of this intermediate. The nitro group is reduced, typically through catalytic hydrogenation or with a reducing agent like iron in acetic acid, which then spontaneously cyclizes to form the 4-hydroxy-6,7-dimethoxyquinoline. nih.govorganic-chemistry.org This tandem reaction avoids the need for harsh, high-temperature conditions. organic-chemistry.org

A specific example of this process involves the hydrogenation of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one, followed by an in-situ reduction cyclization to furnish 4-hydroxy-6,7-dimethoxyquinoline. google.com This modern approach offers a more streamlined and environmentally benign alternative to the historical synthetic routes.

Starting Material Key Steps Product Reference
3,4-Dimethoxy acetophenone1. Nitration2. Condensation with DMF-DMA3. Reduction and CyclizationThis compound google.com

Alternative Synthetic Strategies

While the pathway starting from 3,4-dimethoxyacetophenone is well-established, other strategies exist for the construction of the quinoline core.

Alternative methodologies for quinoline synthesis often involve the condensation of an aniline derivative with a β-ketoester or a similar three-carbon unit, followed by a thermal cyclization. In a related approach, an appropriately substituted aniline can be reacted with reagents like diethyl ethoxymethylenemalonate (a product of triethyl orthoformate and malonic ester) and then cyclized at high temperatures. This Gould-Jacobs reaction variant provides a versatile route to 4-hydroxyquinolines.

Chemical Reactions and Transformations Involving this compound

This compound is a valuable intermediate primarily because its hydroxyl group can be readily converted into a leaving group, facilitating nucleophilic substitution.

A pivotal transformation is its conversion to 4-chloro-6,7-dimethoxyquinoline (B44214) . This chlorination is a key step in the synthesis of several anticancer drugs. google.com The 4-chloro derivative is highly reactive and allows for the introduction of various side chains at the C-4 position through substitution reactions with amines or other nucleophiles. nih.gov

Another documented reaction involves the N-arylation of this compound. For instance, it can be reacted with 1-fluoro-4-nitrobenzene (B44160) in the presence of a base like cesium carbonate to yield 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. researchgate.net This reaction demonstrates the ability of the quinolinol to undergo N-functionalization under suitable conditions.

Purity Assessment and Characterization of Synthetic Products

The identity, structure, and purity of this compound and its key derivative, 4-Chloro-6,7-dimethoxyquinoline, are confirmed using a combination of spectroscopic and chromatographic techniques.

For This compound , characterization ensures the correct formation of the target compound. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with standards often exceeding 98%. tcichemicals.com Spectroscopic methods provide definitive structural confirmation.

Characterization Data for this compound
TechniqueObserved DataReference
Melting Point229 °C (decomposes)
Melting Point227.0 to 231.0 °C chemicalbook.com
¹H NMR (400 MHz, DMSO-d6) δ ppm3.81 (s, 3H), 3.84 (s, 3H), 5.93 (d, J=7.3 Hz, 1H), 7.05 (s, 1H), 7.42 (s, 1H), 7.76 (d, J=7.3 Hz, 1H) chemicalbook.com
HRMS (ESI)m/z calculated for C₁₁H₁₁NO₃ [M+H]⁺: 206.0817, found: 206.0815
Purity (HPLC)>98.0% tcichemicals.com

The synthetic product 4-Chloro-6,7-dimethoxyquinoline is similarly characterized to ensure the successful chlorination and to determine its suitability for subsequent reactions. Purity is typically assessed by HPLC, with purities of 99% being reported. nih.govresearchgate.net

Characterization Data for 4-Chloro-6,7-dimethoxyquinoline
TechniqueObserved DataReference
Melting Point403-404 K (130-131 °C) nih.govresearchgate.net
Melting Point132-136 °C anaxlab.com
¹H NMR (DMSO-d6) δ ppm8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H) nih.govresearchgate.net
MS (ESI)m/z: 224 (M+1) nih.govresearchgate.net
Purity (HPLC)99% nih.govresearchgate.net

In addition to these methods, techniques like flash chromatography may be used for purification, and single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure. nih.govresearchgate.net

Medicinal Chemistry and Drug Discovery Applications

Role as a Synthetic Precursor for Tyrosine Kinase Inhibitors

6,7-Dimethoxyquinolin-4-ol is a well-established key intermediate in the manufacturing pathways of multi-kinase inhibitors, which are instrumental in treating certain cancers. The synthesis of these drugs often begins with the conversion of this compound to a 4-chloro-6,7-dimethoxyquinoline (B44214) intermediate. This chlorinated compound then serves as a versatile substrate for subsequent reactions to construct the final, complex drug molecules.

Cabozantinib is a potent tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer and renal cell carcinoma. chemicalbook.com The synthesis of Cabozantinib relies heavily on this compound as a foundational building block. The process involves transforming the hydroxyl group into a better leaving group, typically by chlorination with reagents like thionyl chloride (SOCl₂), to produce 4-chloro-6,7-dimethoxyquinoline. researchgate.netgoogle.com This activated intermediate is then used in subsequent nucleophilic substitution and coupling reactions.

A critical step in the synthesis of Cabozantinib is the etherification reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. google.com This reaction, typically carried out in the presence of a base such as cesium carbonate or sodium methoxide (B1231860) in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), couples the two rings via an ether linkage. google.com The result of this step is the formation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a key intermediate that contains the core quinoline (B57606) structure linked to a phenyl group bearing an amino functionality. researchgate.netgoogle.com

The intermediate, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, then undergoes further elaboration to complete the Cabozantinib molecule. This involves a condensation reaction with a cyclopropane-1,1-dicarboxylate derivative. researchgate.net Specifically, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is reacted with methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate. This reaction is typically facilitated by a strong base like sodium methoxide in a solvent such as toluene, leading to the formation of the final Cabozantinib structure. researchgate.net

Tivozanib is another important oral tyrosine kinase inhibitor used for the treatment of relapsed or refractory renal cell carcinoma. researchgate.net Its synthesis also utilizes this compound as a key intermediate. researchgate.netnewdrugapprovals.org The synthesis involves a multi-step process that includes cyclization, chlorination, and condensation reactions. researchgate.net Similar to the synthesis of Cabozantinib, the this compound is first chlorinated to form 4-chloro-6,7-dimethoxyquinoline. google.comgoogle.com This intermediate is then reacted with a substituted phenol (B47542) to form the core of the Tivozanib molecule, which is subsequently elaborated to yield the final drug. researchgate.netgoogle.com One synthetic route describes the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-amino-2-chlorophenol (B1200274) to form N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-(5-methyl-3-isoxazolyl)urea, the chemical name for Tivozanib. google.com

Synthesis of Cabozantinib

Biological Activities of this compound and its Derivatives

The quinoline ring system is a prominent feature in many compounds with a wide range of pharmacological activities, including anticancer properties. nih.gov Derivatives of this compound have been a focus of research in the development of new therapeutic agents, particularly for cancer treatment.

Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have shown significant potential as anticancer agents. Research has focused on modifying the core structure to enhance its interaction with various biological targets involved in cancer progression.

A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole (B57391) moiety were synthesized and evaluated for their inhibitory activity against the c-Met tyrosine kinase, a key player in tumor development and metastasis. nih.govsemanticscholar.orgnih.gov Many of these compounds exhibited moderate to remarkable potency against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). nih.govsemanticscholar.org One particular compound from this series demonstrated potent inhibitory activity against c-Met kinase and showed excellent anticancer activity against the tested cell lines at low micromolar concentrations. nih.govsemanticscholar.orgnih.gov

In another study, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were identified as a new class of topoisomerase I inhibitors. nih.gov Topoisomerase I is a crucial enzyme for DNA replication and is a validated target for cancer chemotherapy. Several compounds in this series displayed potent anticancer activity against a wide panel of human tumor cell lines, with some exhibiting GI₅₀ values in the sub-micromolar range. nih.gov

The anticancer potential of quinoline derivatives is often attributed to their ability to interfere with multiple cellular pathways. These can include the inhibition of protein kinases like VEGFR-2 and EGFR, which are critical for angiogenesis and tumor growth, as well as direct interaction with DNA, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The diverse molecular effects of quinoline-based compounds underscore their importance as a versatile scaffold for the design of novel anticancer agents. researchgate.net

Interactive Data Table: Anticancer Activity of 6,7-Dimethoxyquinoline Derivatives

Compound ClassMechanism of ActionObserved ActivityReference
6,7-dimethoxy-4-anilinoquinolines with benzimidazole moietyc-Met tyrosine kinase inhibitionModerate to remarkable potency against A549, MCF-7, and MKN-45 cancer cell lines. nih.gov, semanticscholar.org, nih.gov
4-alkoxy-2-aryl-6,7-dimethoxyquinolinesTopoisomerase I inhibitionPotent anticancer activity against a panel of 60 human tumor cell lines. nih.gov
4-Anilino-6,7-dimethoxy quinazoline (B50416) derivativesVEGFR-2 and EGFR inhibitionPotent antitumor and anti-angiogenic agents. nih.gov

Anticancer Properties

Inhibition of AXL Kinase

Derivatives of the this compound structure have been identified as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance. For instance, the multi-kinase inhibitor Cabozantinib, which features the 6,7-dimethoxyquinolin-4-yloxy moiety, demonstrates significant inhibitory activity against AXL kinase with a half-maximal inhibitory concentration (IC50) of 7 nM. ed.ac.uk Another preclinical compound, known as compound 6, which also incorporates the 6,7-dimethoxyquinoline scaffold, inhibits AXL with an IC50 of 10 nM. ed.ac.uk The activation of the GAS6/AXL signaling pathway is linked to cancer cell proliferation and survival, making its inhibition a critical therapeutic strategy. ed.ac.uk

Inhibition of c-Met Tyrosine Kinase

The 6,7-dimethoxyquinoline moiety is a well-established structural motif for the inhibition of c-Met (mesenchymal-epithelial transition factor) tyrosine kinase, a key driver in many cancers. The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility; its dysregulation is a hallmark of tumorigenesis. nih.gov

A series of synthesized 6,7-dimethoxy-4-anilinoquinolines have demonstrated potent inhibitory activity against c-Met. One notable derivative, compound 12n , exhibited an IC50 value of 0.030 ± 0.008 µM against c-Met kinase. nih.gov This highlights the importance of the 6,7-dimethoxyquinoline scaffold in designing highly effective c-Met inhibitors.

Cytotoxic Effects on Cancer Cell Lines

Compounds derived from this compound have shown significant cytotoxic effects across a range of human cancer cell lines. The antiproliferative activities of these compounds are often evaluated using metrics such as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).

For example, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were evaluated against the NCI-60 panel of human cancer cell lines. nih.gov One of the most potent compounds, 14m , displayed a full panel GI50 mean-graph midpoint (MG-MID) of 1.26 μM. nih.gov It showed particular efficacy against colon cancer, leukemia, and melanoma cell lines with GI50 MG-MID values of 0.875 μM, 0.904 μM, and 0.926 μM, respectively. nih.gov The melanoma cell line LOX IMVI was especially sensitive, with a GI50 of 0.116 to 0.227 μM.

Derivatives of 6,7-dimethoxy-4-anilinoquinoline have also been tested for their anticancer activity. Compound 12n demonstrated potent activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines at low micromolar concentrations. nih.gov

CompoundCancer TypeCell LineActivity (GI50)
14mColon-0.875 µM
14mLeukemia-0.904 µM
14mMelanomaLOX IMVI0.116 - 0.227 µM
12nLungA549Low µM
12nBreastMCF-7Low µM
12nGastricMKN-45Low µM
Modulation of HGF/c-Met Signaling Pathway

The binding of HGF to its receptor c-Met triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival. nih.gov Derivatives of this compound act as inhibitors in this pathway by blocking the ATP-binding site of the c-Met kinase, thereby preventing its activation and subsequent signal transduction. nih.gov The development of potent c-Met inhibitors based on the 6,7-dimethoxyquinoline scaffold represents a key strategy for disrupting this oncogenic signaling axis.

Potential as Topoisomerase I Inhibitor

Recent research has identified 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a novel class of topoisomerase I (TOP1) inhibitors. nih.gov TOP1 is a nuclear enzyme essential for relaxing DNA supercoils during replication and transcription. nih.gov Inhibitors of TOP1 trap the enzyme-DNA cleavage complex, leading to DNA damage and cell death, a mechanism exploited by established anticancer drugs. nih.gov

In a study, several 6,7-dimethoxyquinoline derivatives were designed to stabilize this TOP1-DNA complex. nih.gov The morpholino analogs 14h and 14p demonstrated moderate TOP1 inhibitory activity when compared to the well-known TOP1 inhibitor camptothecin. nih.gov This suggests that the 6,7-dimethoxyquinoline scaffold can be optimized to develop potent TOP1 poisons for cancer therapy. nih.gov

Interference with Tubulin Polymerization

The 6,7-dimethoxyquinoline framework has also been explored as a scaffold for developing agents that interfere with tubulin polymerization. Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. Molecules that disrupt tubulin dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents. The title compound in one study, a derivative of 6,7-dimethoxyquinolin-4-one, was designed as a lead compound to bind to the colchicine-binding site on tubulin, thereby inhibiting cell division in cancer cells.

Anti-inflammatory Potential

The quinoline scaffold is recognized for its anti-inflammatory properties, and derivatives of this compound are being investigated for their potential in treating inflammatory conditions. researchgate.netbenthamdirect.com Quinoline-based compounds have been shown to target several key mediators of inflammation. researchgate.net For instance, certain quinoline derivatives have been found to reduce the production of nitric oxide, a pro-inflammatory molecule. nih.gov The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate inflammatory pathways and the production of cytokines. While specific studies on the anti-inflammatory activity of this compound itself are limited, the broader evidence for quinoline-based compounds suggests that this scaffold holds promise for the development of novel anti-inflammatory agents. nih.gov

Antimicrobial and Antibacterial Activities

Derivatives of the 6,7-dimethoxyquinazoline (B1622564) core, a related heterocyclic structure, have been synthesized and evaluated for their antimicrobial properties. researchgate.net Studies have screened these novel compounds against a panel of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net For instance, certain synthesized quinazolines have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella, and the fungus Candida albicans. researchgate.net

Similarly, other research into novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety has demonstrated notable antimicrobial activity. One of the most effective compounds from a synthesized series displayed significant inhibition zones against E. coli and C. albicans. nih.gov The continued emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents, and quinoline derivatives represent a promising avenue of research. nih.gov

Table 1: Antimicrobial Activity of Selected Methoxyquinoline Derivatives

Compound Class Target Microbe Activity Noted
6,7-Dimethoxyquinazoline derivative Staphylococcus aureus Antibacterial
6,7-Dimethoxyquinazoline derivative Bacillus subtilis Antibacterial
6,7-Dimethoxyquinazoline derivative Escherichia coli Antibacterial
6,7-Dimethoxyquinazoline derivative Candida albicans Antifungal
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide E. coli High antibacterial effect (Inhibition zone: 21 mm) nih.gov

Antimalarial Activities

The quinoline scaffold is historically significant in the fight against malaria, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. mdpi.com Research has continued to explore this chemical space, leading to the development of new derivatives with potent antimalarial action. nih.gov Specifically, quinolones with a 6-chloro-7-methoxy substitution pattern have demonstrated good antimalarial activity against multiple life stages of the Plasmodium parasite. researchgate.net

Studies on various N-arylamino biquinoline derivatives have also reported promising antimalarial outcomes. nih.gov Furthermore, some synthetic derivatives of 7-(2-phenoxyethoxy)-4(1H)-quinolones have shown potent activity against drug-resistant strains of Plasmodium falciparum, with EC50 values as low as 0.15 nM. nih.gov These findings underscore the continued relevance of the quinoline core in developing new treatments to combat resistant malaria strains. nih.govmdpi.com

Table 2: Antimalarial Activity of Selected Quinolone Derivatives

Compound Class Parasite Strain Activity Noted
6-Chloro-7-methoxy-4(1H)-quinolone Plasmodium species Active against multiple life stages researchgate.net
7-(2-phenoxyethoxy)-4(1H)-quinolone derivative P. falciparum (drug-resistant) Potent activity (EC50 ~ 0.15 nM) nih.gov

Enzyme Inhibition (General)

Derivatives of 6,7-dimethoxyquinoline have been identified as potent inhibitors of various enzymes crucial to disease progression. This activity is central to their therapeutic potential, particularly in oncology.

One key area of research involves the inhibition of c-Met kinase. A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole moiety were synthesized and found to be potent inhibitors of this tyrosine kinase. nih.govsemanticscholar.org One compound, in particular, exhibited a very strong inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM. semanticscholar.org

Another significant target is the histone lysine (B10760008) methyltransferase G9a. 6,7-Dimethoxyquinazoline analogues are established as potent, substrate-competitive inhibitors of G9a, and subsequent research has identified the 6,7-dimethoxyquinoline core as a new scaffold that retains excellent potency and high selectivity for this enzyme. nih.gov The dimethoxy substituents have been demonstrated to be of critical importance for this activity. nih.gov

Furthermore, derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, with enzymatic conversion rates dependent on the type of substituent at the C2 position. mdpi.com

Table 3: Enzyme Inhibition by 6,7-Dimethoxyquinoline Derivatives

Derivative Class Target Enzyme Activity (IC50)
6,7-Dimethoxy-4-anilinoquinoline c-Met Kinase 0.030 ± 0.008 µM semanticscholar.org
6,7-Dimethoxyquinoline analogue G9a Histone Methyltransferase Nanomolar to low micromolar range nih.gov

Antioxidant Properties

Synthetic quinoline derivatives have been investigated for their antioxidant potential. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays have demonstrated that certain new quinoline derivatives possess antioxidant activity. mdpi.com

Interestingly, these compounds can also act as modulators of the antioxidant activity of Human Serum Albumin (HSA). Research has shown that the formation of a complex between a synthetic quinoline derivative and HSA can result in a synergistic effect, enhancing the protein's inherent antioxidant potential. mdpi.com This suggests that beyond their own radical scavenging capabilities, these derivatives may also influence the body's endogenous antioxidant mechanisms. mdpi.com

Mechanism of Action Studies

The therapeutic effects of 6,7-dimethoxyquinoline derivatives, especially in cancer, are underpinned by their interaction with specific molecular targets and signaling pathways that govern cell proliferation and survival.

Molecular Targets and Pathways

Research has elucidated several key molecular targets for this class of compounds. The versatility of the quinoline scaffold allows for modifications that can direct its activity towards specific biological molecules.

A primary mechanism by which 6,7-dimethoxyquinoline derivatives exert their anticancer effects is through the inhibition of critical kinases and receptors involved in tumor growth.

The HGF/c-Met signaling pathway is a major focus. nih.gov The c-Met receptor, a tyrosine kinase, plays a significant role in cell proliferation, migration, and invasion. Its abnormal activation is linked to the development and metastasis of various cancers. nih.govsemanticscholar.org A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent, ATP-competitive small-molecule inhibitors that target the c-Met kinase, thereby blocking this pro-cancerous signaling cascade. nih.govsemanticscholar.org

Additionally, the Epidermal Growth Factor Receptor (EGF-R) is another important target. The novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) was found to induce apoptotic cell death in human glioblastoma cell lines. nih.gov Its anticancer activity was significantly amplified and made more selective by conjugating it to recombinant human epidermal growth factor (EGF). This conjugate could bind to and enter glioblastoma cells through EGF-R-mediated endocytosis, delivering the cytotoxic agent directly to the target cells. nih.gov Other derivatives are also used in the synthesis of kinase inhibitors that target HER-2 and EGFR.

IL-6 Mediated Signaling Pathway Inhibition

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a significant role in inflammation and is implicated in the pathogenesis of various cancers and autoimmune diseases. jci.orgfrontiersin.org The IL-6 signaling pathway, primarily mediated through the JAK/STAT cascade, is a key target for therapeutic intervention. jci.orgnih.gov While derivatives of heterocyclic compounds are being explored as small molecule inhibitors of this pathway, there is no direct scientific evidence in the reviewed literature to suggest that this compound itself is an active inhibitor of the IL-6 mediated signaling pathway. Its significance in medicinal chemistry lies in its role as a foundational scaffold for more complex molecules that target various protein kinases, some of which may be involved in signaling cascades influenced by cytokines like IL-6.

Interaction with Biological Systems

The primary role of this compound in biological systems is that of a key synthetic intermediate. In its native form, the compound exhibits limited biological activity. The hydroxyl group at the C4 position is not associated with potent enzyme inhibition but serves as a crucial "handle" for chemical modification. Through established synthetic routes, this hydroxyl group is typically converted to a chloro group, creating 4-chloro-6,7-dimethoxyquinoline. nih.govresearchgate.net This activated intermediate is then used in nucleophilic substitution reactions to couple the quinoline core with various amine (anilino) or alcohol (phenoxy) moieties, yielding a diverse library of derivatives with significant pharmacological activity. nih.govnih.gov Therefore, the interaction of this compound with biological systems is largely indirect, providing the structural foundation for potent kinase inhibitors.

Specific Protein Interactions in Cancer Progression

Scientific literature does not describe significant, direct interactions between this compound and specific proteins involved in cancer progression. Its utility is realized in the derivatives synthesized from it. For instance, the 6,7-dimethoxyquinoline core is a fundamental component of multi-kinase inhibitors like Cabozantinib. Derivatives where the 4-ol is replaced by a substituted anilino group show potent inhibitory activity against receptor tyrosine kinases such as c-Met. nih.govnih.gov The c-Met signaling pathway is crucial in cell proliferation, migration, and invasion, and its dysregulation is linked to tumorigenesis and metastasis. nih.gov The 6,7-dimethoxyquinoline scaffold of these inhibitors typically binds within the ATP-binding pocket of the target kinase, with the modifications at the C4 position extending out to interact with specific amino acid residues, thereby determining the inhibitor's potency and selectivity. nih.gov

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) of compounds derived from the this compound scaffold has been extensively explored to optimize their therapeutic properties.

Influence of Methoxy (B1213986) Group Position on Solubility and Metabolic Stability

The presence and position of methoxy groups on the quinoline ring significantly influence the compound's physicochemical properties. The two methoxy groups at the C6 and C7 positions are electron-donating and contribute to enhanced metabolic stability. In drug design, increasing metabolic stability is a key goal to improve a compound's pharmacokinetic profile. nih.gov Strategies to enhance metabolic stability often involve modifying aromatic rings to make them less susceptible to metabolism by cytochrome P450 enzymes. nih.govpressbooks.pub While specific data for this compound is not detailed in the available literature, it is a known strategy in medicinal chemistry that such substitutions can block sites of potential oxidation on the benzene (B151609) portion of the heterocycle, thereby improving metabolic stability. pressbooks.pub

Impact of 4-Position Modifications (e.g., hydroxyl, anilino, phenoxy groups) on Kinase Inhibition

The modification of the substituent at the C4 position of the 6,7-dimethoxyquinoline core is a critical determinant of biological activity, transforming the relatively inactive "-ol" parent compound into potent enzyme inhibitors.

Hydroxyl Group: The parent compound, this compound, has limited intrinsic activity as a kinase inhibitor. Its primary function is to serve as a versatile precursor for further synthesis.

Anilino Groups: Replacing the 4-hydroxyl group (via the 4-chloro intermediate) with various substituted anilino moieties has yielded highly potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov A study involving a series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole fragment attached to the aniline (B41778) ring demonstrated a strong SAR. The nature and position of substituents on the terminal phenyl ring of the benzimidazole moiety played a crucial role in modulating the inhibitory potency against c-Met. nih.gov For example, compound 12n from this series, which features a para-tolyl group, exhibited the most potent c-Met inhibition with an IC50 value of 0.030 µM. nih.gov

Phenoxy and Alkoxy Groups: Modifications involving linking an aryl group via an oxygen atom (phenoxy or alkoxy linkage) have also been explored. For instance, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were synthesized and identified as a new class of Topoisomerase I inhibitors, demonstrating that modifications at the C4 position can switch the target profile of the quinoline scaffold entirely. nih.gov

The following table summarizes the c-Met inhibitory activity of selected 4-anilino-6,7-dimethoxyquinoline derivatives, illustrating the impact of substitutions on the anilino moiety. nih.gov

CompoundSubstituent (R) on the Terminal Phenyl Ringc-Met IC50 (µM)
12a2-F>10
12f4-Cl0.14 ± 0.012
12g4-Br0.12 ± 0.009
12j2-CH31.1 ± 0.08
12k3-CH30.065 ± 0.004
12l4-CH3 (p-tolyl)0.030 ± 0.008
12m2-OCH3>10
12n3-OCH30.039 ± 0.003
12o4-OCH30.041 ± 0.006
Cabozantinib(Positive Control)0.015 ± 0.002

Comparison of Core Heterocycles (Quinoline vs. Quinazoline vs. Tetrahydroisoquinoline)

The choice of the core heterocyclic scaffold is fundamental in kinase inhibitor design, influencing binding modes, selectivity, and physicochemical properties.

Quinoline: The quinoline scaffold is a cornerstone of many kinase inhibitors. nih.gov Its derivatives, particularly 4-anilinoquinolines, have been developed as potent inhibitors of kinases like c-Met, Src, and Abl. nih.govresearchgate.net The 6,7-dimethoxyquinoline core, as seen in the precursors to Cabozantinib, effectively orients the C4 substituent into the ATP-binding site of the kinase. nih.gov

Quinazoline: The quinazoline ring system is another "privileged scaffold" for kinase inhibitors and is structurally very similar to quinoline, differing only in the position of one nitrogen atom. This scaffold is found in several FDA-approved EGFR tyrosine kinase inhibitors like Gefitinib and Erlotinib. ekb.egmdpi.com Often, 4-anilinoquinazoline (B1210976) derivatives show potent activity against EGFR and VEGFR. mdpi.com In some studies, replacing a quinazoline core with a quinoline has been a successful strategy to modulate the selectivity and potency profile of the inhibitor series. nih.gov

Tetrahydroisoquinoline (THIQ): The THIQ scaffold offers more three-dimensional structural diversity due to its non-aromatic, saturated ring. This flexibility can be advantageous for targeting different protein conformations or binding pockets. While quinolines and quinazolines are common in ATP-competitive kinase inhibitors, THIQ derivatives have also been explored as antitumor agents, including as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, in particular, is a key component of certain P-glycoprotein modulators. The choice between these three scaffolds depends heavily on the specific kinase being targeted and the desired properties of the final drug candidate.

Regioselectivity in Derivatization for Activity

The chemical architecture of this compound makes the C4 position the primary and most strategically important site for derivatization. The hydroxyl group at this position acts as a critical "handle" that can be readily converted into a more reactive leaving group, typically a chlorine atom, to form 4-chloro-6,7-dimethoxyquinoline. This intermediate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of a diverse array of side chains, which is fundamental to tuning the compound's biological activity.

Research has consistently demonstrated that modifications at the C4 position are pivotal for achieving potent inhibitory activity against various biological targets, especially protein kinases. The anilino, phenoxy, or alkoxy groups attached at C4 can project into the ATP-binding pocket of these enzymes, forming key interactions that determine the compound's potency and selectivity.

For instance, the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia involved the creation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives. In this case, the ether linkage at the C4 position was essential for positioning the aniline moiety to interact effectively with the FLT3 enzyme. Similarly, the development of potent c-Met inhibitors has relied on the regioselective synthesis of 6,7-dimethoxy-4-anilinoquinolines, where the aniline group is introduced at the C4 position.

While the C4 position is the principal site for introducing diversity, the methoxy groups at C6 and C7 are also crucial for activity. These groups often anchor the quinoline core within the binding site through hydrogen bonds or other interactions. In the development of inhibitors for the histone methyltransferase G9a, the 6,7-dimethoxy substitution pattern on the quinoline scaffold was found to be a key feature for retaining high potency and selectivity. nih.gov This underscores a structure-activity relationship where the C4 position provides the primary vector for targeting specific protein pockets, while the C6 and C7 substituents provide essential anchoring and solubility properties.

Table 1: Examples of Regioselective Derivatization at the C4 Position of the 6,7-Dimethoxyquinoline Scaffold and Their Biological Targets
C4-SubstituentBiological Target(s)Resulting Compound Class
Anilino Moietyc-Metc-Met Kinase Inhibitors
Phenoxy-Aniline MoietyFLT3FLT3 Kinase Inhibitors
Alkoxy-Aryl MoietyTopoisomerase IAnticancer Agents
Amino MoietyG9a/GLPHistone Methyltransferase Inhibitors nih.gov

Conformational Flexibility and Biological Targets

The conformational flexibility of derivatives of this compound is a critical determinant of their interaction with biological targets. This flexibility primarily arises from the rotational freedom of the substituent introduced at the C4 position. The ability of the molecule to adopt specific three-dimensional arrangements allows it to fit snugly into the often-complex binding sites of proteins like kinases and tubulin.

X-ray crystallography and computational modeling have provided significant insights into the bioactive conformations of these derivatives. researchgate.netspringernature.com For example, the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one revealed that the benzene ring attached to the quinoline nitrogen is inclined at a significant angle of 76.10 (8)°. researchgate.net This pronounced torsion demonstrates that derivatives of this scaffold are not necessarily planar and that their three-dimensional shape is a key aspect of their biological function. This particular conformation was identified as holding key structural characteristics for binding to the colchicine (B1669291) site on tubulin, a major target for anticancer drugs. researchgate.net

In the context of kinase inhibition, conformational flexibility allows a single scaffold to target multiple enzymes. The nature of the linker and the groups attached at the C4 position can influence the molecule's ability to adopt different shapes, such as a "U-shaped" or an "extended" conformation, which are characteristic of different classes of kinase inhibitors. Some studies on related quinazoline scaffolds have shown that intentionally increasing conformational flexibility by inserting specific linkers at the C4 position can lead to compounds with improved antiproliferative activity. nih.gov

Furthermore, molecular docking studies have revealed that a single compound can adopt distinct orientations within the same binding pocket. researchgate.net This conformational adaptability can be advantageous, allowing the inhibitor to accommodate subtle differences in the architectures of various target proteins or to bind effectively even in the presence of resistance mutations. The interaction is often stabilized by specific hydrogen bonds and hydrophobic contacts, which are only possible when the molecule assumes the correct spatial orientation. omicsonline.org

Table 2: Relationship Between Conformational Features and Biological Targets
Conformational FeatureSignificanceExample Biological Target
Torsion Angle between RingsAllows for non-planar binding to fit complex sites. researchgate.netTubulin (Colchicine Site) researchgate.net
Flexible C4-LinkerIncreases adaptability to the binding pocket, potentially improving activity. nih.govEGFR Kinase nih.gov
Specific Binding Pose (e.g., U-shaped)Required for optimal interaction with the ATP-binding site.c-Met Kinase
Multiple Binding OrientationsEnables binding to different conformations of a target or multiple targets. researchgate.netKinases, Tubulin researchgate.net

Advanced Research and Computational Studies

Computational Chemistry and Molecular Modeling

Molecular modeling encompasses a suite of computational techniques used to model and predict the behavior of molecules. For 6,7-Dimethoxyquinolin-4-ol, these studies are crucial for understanding its fundamental chemical properties and for rationalizing its role as a key intermediate in the synthesis of pharmaceuticals.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied tool in the study of quinoline (B57606) derivatives, providing accurate predictions of molecular geometries and energies.

DFT calculations for this compound would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). Such calculations can optimize the molecular geometry, providing precise theoretical values for bond lengths and angles. These computed parameters can then be compared with experimental data, for instance from X-ray crystallography of related compounds, to validate the computational model.

Illustrative Optimized Geometrical Parameters for a Quinolin-4-one Core Structure (Note: The following data is representative of a quinolin-4-one scaffold and is provided for illustrative purposes, as specific DFT data for this compound was not available in the reviewed literature.)

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G)
Bond LengthC2-C3~1.37 Å
Bond LengthC4-O~1.25 Å
Bond LengthN1-C2~1.38 Å
Bond AngleN1-C2-C3~123°
Bond AngleC2-C3-C4~120°
Bond AngleC3-C4-C4a~117°

This table is interactive. You can sort and filter the data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, understanding its potential interactions with biological targets is of interest, given that its derivatives are used as enzyme inhibitors.

Docking simulations for derivatives of this compound are often performed to investigate their binding affinity and mode of interaction with the active sites of protein kinases, such as c-Met. nih.gov The process involves preparing the 3D structure of the ligand (the quinoline derivative) and the protein target. The simulation then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like intermolecular energies. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Non-Linear Optical (NLO), Natural Bond Orbital (NBO), and Natural Hybrid Orbital (NHO) analyses are computational methods that provide deeper insights into the electronic properties of a molecule.

NLO analysis investigates the behavior of a molecule in the presence of a strong electric field, which is relevant for materials science applications.

NBO analysis provides a detailed picture of the bonding and electronic structure, including charge transfer interactions between filled and vacant orbitals. This can elucidate the stability arising from hyperconjugation and intramolecular charge transfer.

NHO analysis describes the composition of the atomic orbitals that form the chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For quinolin-4-one derivatives, the HOMO is typically localized over the fused benzene (B151609) ring system, while the LUMO is distributed over the pyridinone ring. The HOMO-LUMO energy gap provides information about the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Illustrative FMO Parameters for a Quinolin-4-one Derivative (Note: This data is representative and intended for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy~ -6.2 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.4 eV

This table is interactive. You can sort and filter the data.

Computational methods can predict the vibrational spectrum (e.g., infrared and Raman spectra) of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. This is often scaled to correct for anharmonicity and limitations of the computational method.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds. This allows for a detailed interpretation of the experimental vibrational spectra of this compound and its derivatives.

Understanding the charge distribution within a molecule is key to predicting its reactive behavior. The Molecular Electrostatic Potential (MEP) and Fukui functions are two important tools for this purpose.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It visually indicates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are likely sites for electrophilic attack. The regions around the hydrogen atoms would show positive potential.

Fukui Functions: These are used within conceptual DFT to identify the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the prediction of sites susceptible to nucleophilic and electrophilic attack.

Crystallographic Analysis and Structural Elucidation

While a comprehensive single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, detailed crystallographic analyses have been performed on closely related derivatives, providing significant insights into the structural characteristics of the 6,7-dimethoxyquinoline (B1600373) scaffold. The following data is primarily derived from the analysis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one . researchgate.net

Single-crystal X-ray diffraction is a definitive technique used to determine the precise arrangement of atoms within a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. carleton.edu The structure of the derivative, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, was confirmed by X-ray crystallography. researchgate.net This analysis provides a foundational model for understanding the three-dimensional geometry of the 6,7-dimethoxyquinoline core.

The analysis of bond lengths and angles in 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one reveals values consistent with established ranges for quinoline systems. researchgate.netresearchgate.net The quinoline ring system itself is nearly planar, a characteristic feature of such aromatic heterocyclic compounds. researchgate.netresearchgate.net In a related compound, 4-Chloro-6,7-dimethoxyquinoline (B44214), the quinoline ring system is also observed to be almost planar, with the carbon atoms of the methoxy groups showing only minor deviations from this plane. researchgate.net

Selected geometric parameters for the derivative 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one are presented below. researchgate.net

Table 1: Selected Bond Lengths (Å)
BondLength (Å)
O4—C41.240
N1—C21.378
N1—C8A1.401
C2—C31.365
C3—C41.439
C4—C4A1.449
Table 2: Selected Bond Angles (°)
AtomsAngle (°)
C8A—N1—C2120.4
C3—C2—N1122.9
C2—C3—C4120.0
O4—C4—C4A123.6
O4—C4—C3120.5
C3—C4—C4A115.9

In the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, the molecules are linked by two pairs of C—H⋯O hydrogen bonds. This network of intermolecular interactions results in the formation of tubular-like arrangements that propagate along the diagonals of the ab plane. These arrangements enclose ring motifs, specifically R2²(26) and R2²(16) motifs, which define the crystal packing structure. researchgate.net

Torsion angle analysis provides insight into the conformation of the molecule. For the derivative 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a key structural feature is the spatial relationship between the quinoline ring and the N-substituted nitrophenyl ring. The analysis revealed that the benzene ring is inclined to the quinoline ring system by an angle of 76.10°. researchgate.net

Pharmacokinetics and Drug-likeness Predictions

Computational methods are integral to modern drug discovery for evaluating the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and druglikeness of potential therapeutic agents. idaampublications.in Tools like SwissADME provide predictions for these characteristics based on a molecule's structure. sciensage.info

The potential for a compound to be an effective oral drug is often initially assessed by comparing its physicochemical properties to established guidelines, such as Lipinski's Rule of Five. idaampublications.in A molecule is considered to have favorable druglike properties if it generally adheres to these rules. The properties for this compound are evaluated as follows:

Molecular Weight (MW): The molecular weight is 205.21 g/mol , which is well under the 500 g/mol limit.

Hydrogen Bond Donors (HBD): The compound has one hydrogen bond donor (the hydroxyl group at position 4), which is less than the maximum of 5.

Hydrogen Bond Acceptors (HBA): The compound has three hydrogen bond acceptors (the nitrogen atom and the two oxygen atoms of the methoxy groups), which is below the maximum of 10.

LogP (Lipophilicity): The LogP value, a measure of lipophilicity, is another critical parameter. While values vary between prediction models, they generally fall within a range suitable for druglikeness.

These characteristics suggest that this compound has a favorable profile for oral bioavailability. Further supporting this, a study on novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which share the same core scaffold, predicted that these derivatives possessed good oral bioavailability and druglikeness characteristics when analyzed with the SwissADME web tool. nih.gov

Table 3: Predicted Druglikeness Profile of this compound
PropertyValueLipinski's RuleCompliance
Molecular Weight205.21 g/mol ≤ 500 g/molYes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes

Efficacy, Selectivity, and Safety Profile Assessment

The evaluation of this compound in advanced research and computational studies has primarily centered on its role as a crucial synthetic intermediate rather than a standalone therapeutic agent. molcore.comcymitquimica.com Consequently, comprehensive efficacy and selectivity data for the compound itself are not extensively documented in publicly available research. The majority of biological activity assessments are focused on the more complex derivatives synthesized from this quinoline scaffold.

Efficacy Insights from Derivatives:

While direct efficacy data for this compound is limited, its structural core is integral to the function of several potent kinase inhibitors. For instance, it is a key building block in the synthesis of Cabozantinib and Tivozanib, both of which are multi-kinase inhibitors used in cancer therapy. molcore.com The 6,7-dimethoxy substitution pattern on the quinoline ring is a recurring motif in a variety of biologically active molecules, suggesting its importance for molecular recognition and interaction with biological targets.

Research into derivatives has shown that modifications at the 4-position of the 6,7-dimethoxyquinoline core can lead to compounds with significant therapeutic potential. For example, the synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives has yielded potent anti-angiogenic agents. Similarly, other derivatives have been investigated as inhibitors of c-Met kinase and topoisomerase I, demonstrating anticancer properties. google.com These findings underscore the value of the this compound scaffold in medicinal chemistry for the development of targeted therapies.

Selectivity Profile:

Safety Profile:

The safety profile of this compound has been documented in various Material Safety Data Sheets (MSDS). These documents provide essential information for handling the compound in a laboratory or industrial setting.

Table 1: Summary of Safety Information for this compound

Hazard CategoryDescriptionPrecautionary Measures
Health Hazards May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. smolecule.comechemi.comAvoid ingestion, inhalation, and contact with skin and eyes. Use in a well-ventilated area or with respiratory protection. echemi.com
Fire and Explosion Hazards Not classified as a fire or explosion hazard. However, like most organic compounds, it can burn if exposed to high temperatures.Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
Personal Protective Equipment (PPE) Recommended PPE includes safety glasses, chemical-resistant gloves, and a lab coat. echemi.comEnsure proper PPE is worn when handling the compound to prevent exposure.
Storage and Handling Store in a cool, dry, and well-ventilated area away from incompatible materials.Keep container tightly closed when not in use. echemi.com
First Aid Measures In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. Follow standard first aid procedures in case of accidental exposure.

It is important to note that the toxicological properties of this compound have not been exhaustively investigated. googleapis.com The available safety data is primarily for occupational handling and does not represent a comprehensive assessment for therapeutic use.

Future Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Activity

The core structure of 6,7-dimethoxyquinoline (B1600373) provides a versatile template for chemical modification to enhance therapeutic activity. orientjchem.org Structure-activity relationship (SAR) studies are crucial in guiding the optimization of lead compounds derived from this scaffold. By systematically altering substituents at various positions on the quinoline (B57606) ring, researchers can improve potency, selectivity, and pharmacokinetic properties. nih.gov

Recent research has focused on developing derivatives of 6,7-dimethoxyquinoline as potent enzyme inhibitors for cancer therapy. For instance, a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed and synthesized as potential topoisomerase I (TOP1) inhibitors. nih.gov In this study, compounds with a propyl linker at the C4 position and a p-substituted phenyl group at C2 showed potent anticancer activity. The morpholino analogs, in particular, were identified as moderate TOP1 inhibitors, making them valuable lead compounds for further optimization to develop more potent TOP1 poisons. nih.gov

Another study focused on 6,7-dimethoxy-4-anilinoquinolines as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumorigenesis. nih.govnih.gov SAR analysis revealed that the introduction of various functional groups to a phenyl ring attached to a benzimidazole (B57391) fragment played a significant role in optimizing c-Met inhibitory potency. nih.gov Compound 12n from this series, featuring a 4-fluorophenyl substituent, demonstrated the most potent activity. nih.gov

These findings underscore the importance of targeted modifications to the 6,7-dimethoxyquinoline scaffold. Future optimization efforts will likely involve:

Exploring diverse substituents: Introducing a wider range of chemical groups at key positions (C2, C4, etc.) to probe interactions with biological targets.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Computational modeling: Utilizing molecular docking and other in-silico methods to predict the binding modes of new derivatives and guide rational drug design.

Table 1: Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives and their c-Met Inhibitory Activity Data sourced from Zhang, Q.-W., et al. (2018). nih.gov

CompoundSubstituent (R) on Phenyl RingIC₅₀ (µM) against c-Met
12e 3-Cl>1
12f 4-Cl0.141 ± 0.021
12i 3-I0.160 ± 0.015
12n 4-F0.030 ± 0.008
Cabozantinib (Positive Control)0.005 ± 0.001

Exploration of Novel Therapeutic Areas

The broad bioactivity of the quinoline and 4-quinolone nucleus suggests that derivatives of 6,7-Dimethoxyquinolin-4-ol could be explored for a variety of therapeutic applications beyond their current focus. nih.govrsc.orgresearchgate.net The functionalized quinoline motif is a versatile pharmacophore with reported potential in numerous disease areas. nih.govresearchgate.net

Current research has strongly positioned 6,7-dimethoxyquinoline derivatives as promising anticancer agents . nih.gov They have been investigated as:

c-Met inhibitors: Targeting signaling pathways that lead to tumorigenesis and metastasis. nih.gov

Topoisomerase I inhibitors: Inducing cancer cell death by stabilizing enzyme-DNA complexes. nih.gov

Tubulin polymerization inhibitors: Interfering with cell division in cancer cells by binding to the colchicine (B1669291) binding site on tubulin. researchgate.net

Beyond oncology, the parent quinoline scaffold has shown efficacy in a multitude of areas, opening avenues for future investigation of 6,7-dimethoxyquinoline derivatives in:

Infectious Diseases: Quinolone derivatives are well-established as first-line treatments for bacterial infections. rsc.orgresearchgate.net New analogs could be developed to combat antibiotic resistance or target other pathogens, including viruses, fungi, and parasites like Plasmodium falciparum (malaria). nih.govnih.gov

Inflammatory Diseases: Certain quinoline compounds exhibit anti-inflammatory properties, suggesting a potential role in treating chronic inflammatory conditions. orientjchem.orgrsc.orgfrontiersin.org

Neurodegenerative Diseases: Some quinoline derivatives have been studied for their potential in treating conditions like Alzheimer's disease. nih.gov

Cardiovascular Conditions: The related 3,4-dihydroisoquinoline (B110456) structure has been associated with cardiovascular activity, presenting another possible area of exploration. mdpi.com

The exploration into these novel areas would require extensive in vitro and in vivo screening of new derivatives to identify and validate new therapeutic potentials. researchgate.net

Development of New Synthetic Strategies for Scalable Production

This compound is a crucial intermediate in the synthesis of multi-kinase inhibitors like Cabozantinib. google.com As these drugs advance through clinical trials and into the market, the demand for efficient, cost-effective, and scalable synthesis methods for this key building block becomes paramount.

Traditional laboratory-scale syntheses often prioritize versatility over efficiency. Future research must focus on developing robust synthetic routes suitable for large-scale industrial production. nih.gov A common synthetic pathway involves a multi-step process starting from 3,4-dimethoxy acetophenone (B1666503), which undergoes nitration, condensation, reduction/cyclization to form the 4-hydroxy-6,7-dimethoxyquinoline core, followed by chlorination. google.comevitachem.com

Key areas for improvement and future development in the synthesis of this compound and its derivatives include:

Process Optimization: Refining existing reaction conditions (e.g., temperature, catalysts, solvents) to maximize yield and minimize reaction times.

Flow Chemistry: Implementing continuous-flow reactors can offer advantages such as improved safety, better heat and mass transfer, and higher throughput compared to traditional batch processing. researchgate.net

Catalyst Development: Investigating novel catalysts, including transition-metal catalysts or metal-free options, to improve the efficiency and selectivity of key cyclization steps. nih.govnih.gov

The goal is to create a streamlined, high-yield manufacturing process that can reliably produce large quantities of high-purity this compound to meet potential clinical and commercial demand. nih.gov

Minimizing Impurities in Pharmaceutical Formulations

Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. Impurities in the final drug product can affect its efficacy, stability, and safety. For quinoline-based drugs, impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation over time. synzeal.com

Future work in this area will focus on the comprehensive identification, characterization, and control of impurities related to this compound and its subsequent derivatives. This involves:

Development of Analytical Methods: Establishing and validating sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to detect and quantify potential impurities. nih.gov

Impurity Profiling: Systematically identifying the chemical structure of impurities formed during the synthesis and storage of the drug substance.

Synthesis Route Optimization: Modifying the synthetic process to prevent the formation of specific impurities or developing purification techniques to effectively remove them.

Reference Standards: Preparing and characterizing high-quality reference standards for known impurities to facilitate accurate quantification in quality control (QC) testing. synzeal.com

Stability Studies: Conducting rigorous stability testing under various conditions (e.g., heat, humidity, light) to understand the degradation pathways and ensure the long-term quality of the pharmaceutical formulation.

By thoroughly understanding and controlling the impurity profile, manufacturers can ensure that drugs derived from this compound meet the stringent quality and safety standards required by regulatory authorities. synzeal.com

Investigation of Crystalline Solid Forms and Salts

The solid-state properties of an active pharmaceutical ingredient (API) have a profound impact on its biopharmaceutical performance and manufacturability. The specific crystalline form (polymorph) or salt form of a compound can influence critical attributes such as solubility, dissolution rate, stability, and bioavailability.

For this compound and its derivatives, a thorough investigation of their solid-state chemistry is a vital future direction. While the crystal structure of a related derivative, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been reported, comprehensive studies on the parent intermediate and its therapeutically relevant derivatives are needed. researchgate.net

Future research in this domain should include:

Polymorph Screening: A systematic search to identify all possible crystalline forms of the API. Different polymorphs can have distinct physical properties, and it is essential to identify and characterize the most stable form for development.

Salt Screening and Selection: For ionizable compounds, forming a salt is a common strategy to improve solubility and bioavailability. A comprehensive salt screening process would evaluate a wide range of pharmaceutically acceptable counter-ions to find a salt form with optimal properties.

Cocrystal Formation: Exploring the formation of cocrystals, which are multi-component crystals of the API and a coformer, as another strategy to enhance physicochemical properties.

Structural Characterization: Utilizing techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy to fully characterize the identified solid forms.

By controlling the crystalline form, developers can ensure consistent product quality, improve therapeutic efficacy, and secure intellectual property for novel solid forms of drugs derived from this compound.

Q & A

Q. What are the established synthetic routes for 6,7-Dimethoxyquinolin-4-ol, and what are their key reaction conditions?

The synthesis of this compound typically involves cyclization and reduction steps. A common method starts with nitration of 1-(3,4-dimethoxyphenyl)ethan-1-one, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reduction cyclization to form the quinoline core . Another approach uses potassium t-butoxide in refluxing butyl alcohol under argon to facilitate cyclization of precursor compounds . Key considerations include reaction time (6–12 hours), temperature (80–100°C), and inert gas protection to prevent oxidation.

Q. How is this compound characterized in terms of its physical and chemical properties?

Characterization relies on analytical techniques such as:

  • Melting Point : 229°C (dec.) .
  • Spectroscopy : ¹H NMR and HRMS for structural confirmation (e.g., aromatic proton signals at δ 6.8–8.1 ppm and molecular ion peaks matching C₁₁H₁₁NO₃) .
  • Chromatography : Flash chromatography (silica gel, CH₂Cl₂:EtOH gradients) to isolate pure product .
    These methods ensure accurate identification and purity assessment.

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

This compound is a critical intermediate in synthesizing cabozantinib, an FDA-approved tyrosine kinase inhibitor for thyroid cancer and renal cell carcinoma. The quinoline core is functionalized through phenoxy substitution and coupling reactions to introduce pharmacophoric groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
  • Storage : Refrigerate in airtight containers to maintain stability . Toxicity data (e.g., H302: Harmful if swallowed) should guide disposal and handling .

Q. Which databases provide reliable physicochemical data for this compound?

The NIST Chemistry WebBook offers validated data, including molecular weight (205.21 g/mol) and spectral information . PubChem and EPA DSSTox provide supplementary toxicological and synthetic pathway data .

Advanced Research Questions

Q. What experimental design principles should be considered when investigating the reactivity of this compound under varying conditions?

  • Hypothesis Testing : Use deductive research frameworks to evaluate substituent effects on quinoline reactivity .
  • Control Variables : Maintain consistent solvent systems (e.g., DMF or toluene) and catalyst concentrations to isolate reaction variables .
  • Data Triangulation : Cross-validate results using HPLC, NMR, and mass spectrometry to confirm product identity .

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Comparative Analysis : Replicate synthetic conditions and compare NMR spectra with literature benchmarks (e.g., δ 3.9–4.1 ppm for methoxy groups) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in complex mixtures .
  • Computational Modeling : Employ DFT calculations to predict chemical shifts and validate experimental observations .

Q. What strategies can optimize the yield and purity of this compound in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .
  • Catalyst Screening : Test alternatives to DMF-DMA (e.g., ionic liquids) to enhance cyclization efficiency .
  • Workup Optimization : Adjust pH during precipitation (e.g., 10% NH₄Cl) to minimize byproduct carryover .

Q. How can toxicological data gaps for this compound be addressed in preclinical studies?

  • In Silico Prediction : Apply tools like PISTACHIO and REAXYS to forecast metabolic pathways and toxicity endpoints .
  • In Vitro Assays : Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) to assess acute toxicity .
  • Literature Synthesis : Aggregate data from structurally analogous quinolines to infer hazard classifications .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Meta-Analysis : Systematically review studies to identify confounding variables (e.g., solvent effects in bioassays) .
  • Dose-Response Studies : Establish EC₅₀ values across multiple cell lines to clarify potency variations .
  • Collaborative Validation : Replicate key findings in independent labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.